molecular formula C15H11N7S2 B11409511 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11409511
M. Wt: 353.4 g/mol
InChI Key: UBXVOFFXAHRPJJ-UHFFFAOYSA-N
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Description

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines benzothiazole, pyrazole, triazole, and pyrimidine moieties. Such a combination of heterocycles is often associated with significant biological activities, making this compound a potential candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the synthesis of benzothiazole derivatives through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These intermediates are then further reacted with pyrazole, triazole, and pyrimidine derivatives under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, process intensification, and the use of advanced catalysts may be employed to scale up the production while maintaining the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H11N7S2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H11N7S2/c1-21-13-9(6-17-21)14-19-12(20-22(14)8-16-13)7-23-15-18-10-4-2-3-5-11(10)24-15/h2-6,8H,7H2,1H3

InChI Key

UBXVOFFXAHRPJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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